molecular formula C23H29N3O2 B251797 N-[4-(4-Acetyl-piperazin-1-yl)-phenyl]-4-tert-butyl-benzamide

N-[4-(4-Acetyl-piperazin-1-yl)-phenyl]-4-tert-butyl-benzamide

Katalognummer B251797
Molekulargewicht: 379.5 g/mol
InChI-Schlüssel: QMOUBAJUCQQEEL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(4-Acetyl-piperazin-1-yl)-phenyl]-4-tert-butyl-benzamide, also known as ABT-888, is a potent and selective inhibitor of poly (ADP-ribose) polymerase (PARP). This compound has been widely studied for its potential therapeutic applications in cancer treatment.

Wirkmechanismus

PARP is an enzyme that plays a critical role in DNA repair. When DNA is damaged, PARP is activated and recruits other proteins to repair the damage. N-[4-(4-Acetyl-piperazin-1-yl)-phenyl]-4-tert-butyl-benzamide works by binding to the catalytic domain of PARP, preventing it from carrying out its repair function. This leads to the accumulation of DNA damage, which ultimately results in the death of cancer cells.
Biochemical and Physiological Effects:
N-[4-(4-Acetyl-piperazin-1-yl)-phenyl]-4-tert-butyl-benzamide has been shown to enhance the sensitivity of cancer cells to DNA-damaging agents, such as ionizing radiation and chemotherapy drugs. It has also been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, N-[4-(4-Acetyl-piperazin-1-yl)-phenyl]-4-tert-butyl-benzamide has been shown to have a protective effect on normal tissues during radiation therapy.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-[4-(4-Acetyl-piperazin-1-yl)-phenyl]-4-tert-butyl-benzamide is its selectivity for PARP, which minimizes off-target effects. Another advantage is its ability to enhance the sensitivity of cancer cells to DNA-damaging agents, which may improve the efficacy of cancer treatment. However, one limitation of N-[4-(4-Acetyl-piperazin-1-yl)-phenyl]-4-tert-butyl-benzamide is its potential toxicity to normal tissues, which may limit its clinical use.

Zukünftige Richtungen

There are several potential future directions for N-[4-(4-Acetyl-piperazin-1-yl)-phenyl]-4-tert-butyl-benzamide research. One area of interest is the development of combination therapies that include N-[4-(4-Acetyl-piperazin-1-yl)-phenyl]-4-tert-butyl-benzamide and other DNA-damaging agents. Another area of interest is the identification of biomarkers that can predict the response to N-[4-(4-Acetyl-piperazin-1-yl)-phenyl]-4-tert-butyl-benzamide treatment. Additionally, there is ongoing research to identify new PARP inhibitors with improved selectivity and efficacy.
Conclusion:
N-[4-(4-Acetyl-piperazin-1-yl)-phenyl]-4-tert-butyl-benzamide is a potent and selective inhibitor of PARP that has shown promise as a therapeutic agent in cancer treatment. Its ability to enhance the sensitivity of cancer cells to DNA-damaging agents makes it an attractive candidate for combination therapies. Ongoing research is focused on identifying biomarkers and developing new PARP inhibitors with improved selectivity and efficacy.

Synthesemethoden

The synthesis of N-[4-(4-Acetyl-piperazin-1-yl)-phenyl]-4-tert-butyl-benzamide involves the reaction of 4-(4-Acetyl-piperazin-1-yl)-phenylamine with 4-tert-butylbenzoyl chloride in the presence of a base. The resulting product is then purified by column chromatography to obtain N-[4-(4-Acetyl-piperazin-1-yl)-phenyl]-4-tert-butyl-benzamide in high yield and purity.

Wissenschaftliche Forschungsanwendungen

N-[4-(4-Acetyl-piperazin-1-yl)-phenyl]-4-tert-butyl-benzamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to enhance the sensitivity of cancer cells to DNA-damaging agents, such as ionizing radiation and chemotherapy drugs. N-[4-(4-Acetyl-piperazin-1-yl)-phenyl]-4-tert-butyl-benzamide works by inhibiting the activity of PARP, an enzyme involved in DNA repair. Inhibition of PARP leads to the accumulation of DNA damage, which ultimately results in the death of cancer cells.

Eigenschaften

Molekularformel

C23H29N3O2

Molekulargewicht

379.5 g/mol

IUPAC-Name

N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-tert-butylbenzamide

InChI

InChI=1S/C23H29N3O2/c1-17(27)25-13-15-26(16-14-25)21-11-9-20(10-12-21)24-22(28)18-5-7-19(8-6-18)23(2,3)4/h5-12H,13-16H2,1-4H3,(H,24,28)

InChI-Schlüssel

QMOUBAJUCQQEEL-UHFFFAOYSA-N

SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C

Kanonische SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.